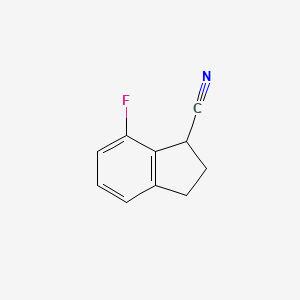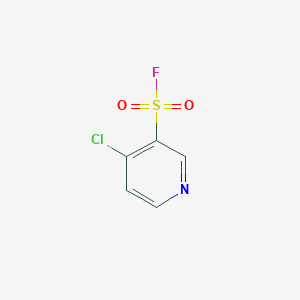
4-Chloropyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and sulfonyl fluoride groups in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-3-sulfonyl fluoride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 4-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions .
Industrial Production Methods: Industrial production methods often involve large-scale chlorination and sulfonylation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Coupling Reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloropyridine-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for potential use in drug development due to its ability to modify biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloropyridine-3-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property is exploited in various chemical reactions, where it modifies molecular targets by forming stable sulfonyl fluoride adducts .
Comparación Con Compuestos Similares
4-Chloropyridine-3-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
3,4-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
4-Chloro-3-fluoropyridine: Contains both chlorine and fluorine on the pyridine ring.
Uniqueness: 4-Chloropyridine-3-sulfonyl fluoride is unique due to its specific reactivity profile, particularly its ability to participate in nucleophilic substitution and coupling reactions. Its sulfonyl fluoride group provides distinct chemical properties compared to similar compounds with different substituents .
Propiedades
Fórmula molecular |
C5H3ClFNO2S |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
4-chloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H |
Clave InChI |
FXPUNMQPHQSMLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



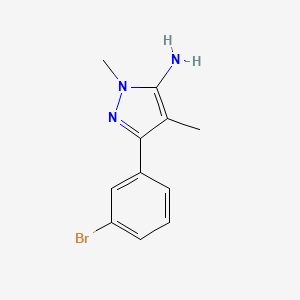
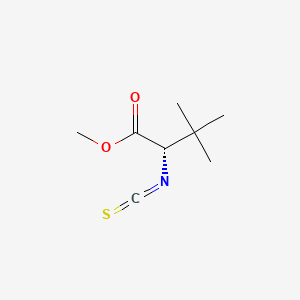
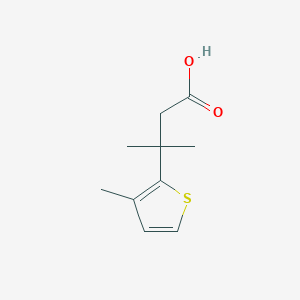
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
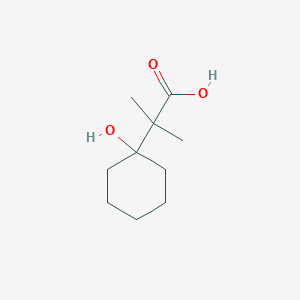


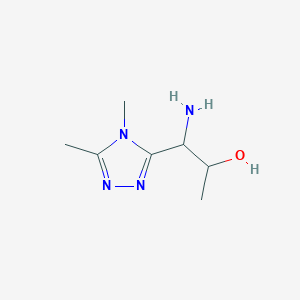
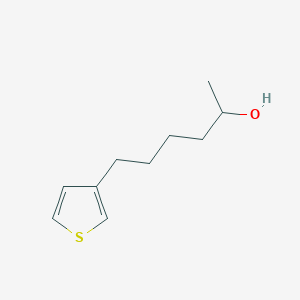
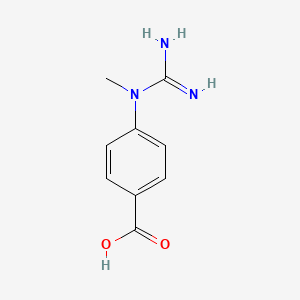
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)
